

AZD-8055 chemical structure and properties

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Compound of Interest

Compound Name: AZD-8055

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An In-depth Technical Guide to **AZD-8055**: A Dual mTORC1/mTORC2 Inhibitor

Introduction

AZD-8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Developed for oncological research, it distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs, by targeting the kinase domain of mTOR directly. This allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of the mTOR signaling pathway.[1][4] This guide provides a detailed overview of **AZD-8055**, its chemical properties, mechanism of action, and key experimental data for researchers and drug development professionals.

Chemical Structure and Properties

AZD-8055 is a pyridopyrimidine derivative.[5] Its chemical structure and key identifiers are detailed below.

Chemical Identifiers

- IUPAC Name: (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol[5][6]
- CAS Number: 1009298-09-2[4][5]
- Molecular Formula: C₂₅H₃₁N₅O₄[4][5]

- SMILES:

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C[\[4\]](#)
[\[5\]](#)

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Physicochemical Properties

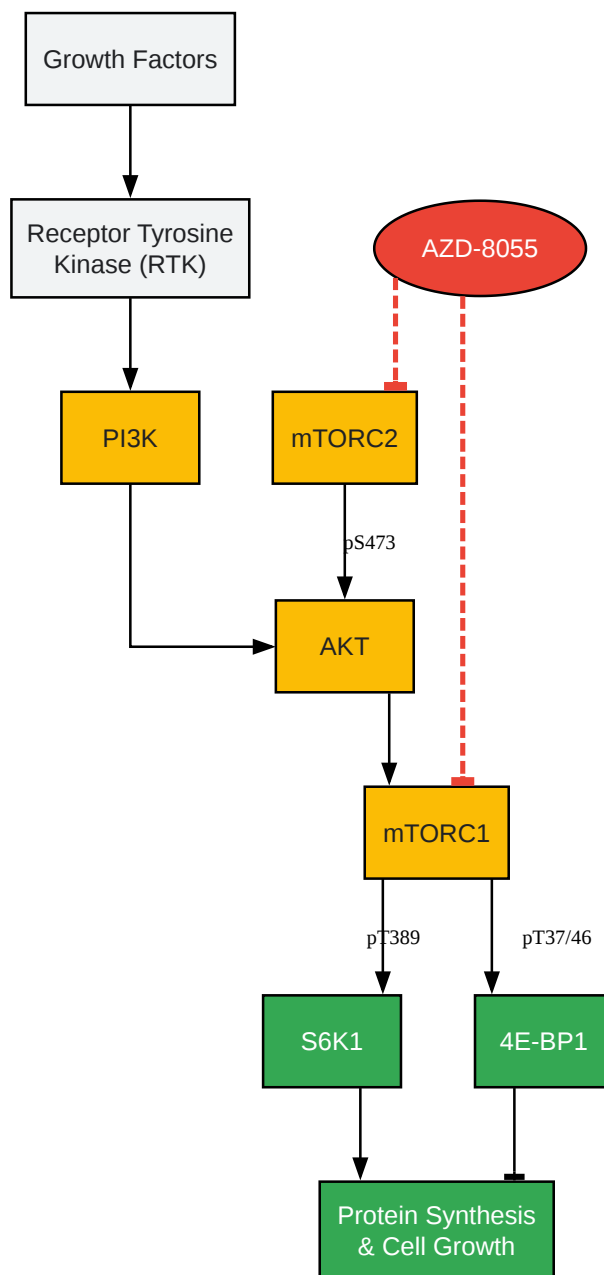
Property	Value	Source
Molecular Weight	465.54 g/mol	[3] [4]
Appearance	Light yellow to yellow solid	[4]
Melting Point	204-208°C	[7]
Purity	≥98%	[8] [9]
Solubility	Soluble in DMSO (≥33.33 mg/mL), Ethanol (9.31 mg/mL)	[4] [9]

Mechanism of Action

AZD-8055 functions as a highly selective ATP-competitive inhibitor of mTOR kinase, with an IC₅₀ of approximately 0.8 nM against the full-length native mTOR enzyme.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its key characteristic is the dual inhibition of both mTORC1 and mTORC2 complexes.[\[1\]](#) This comprehensive inhibition overcomes some of the limitations of rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1 and can lead to a feedback activation of Akt via mTORC2.[\[2\]](#)

- mTORC1 Inhibition: By inhibiting mTORC1, **AZD-8055** blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1).[\[1\]](#)[\[10\]](#) This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[\[2\]](#)[\[3\]](#)
- mTORC2 Inhibition: **AZD-8055** also inhibits mTORC2, thereby preventing the phosphorylation and activation of Akt at the Serine 473 site.[\[1\]](#)[\[2\]](#) This is a crucial distinction from rapamycin, which can lead to increased p-Akt (Ser473) by disrupting a negative feedback loop.[\[2\]](#) The inhibition of mTORC2 by **AZD-8055** prevents this feedback activation, leading to a more complete shutdown of the PI3K/Akt/mTOR pathway.[\[2\]](#)[\[11\]](#)

The dual inhibition results in cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[3][12]



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AZD-8055 inhibits both mTORC1 and mTORC2 complexes.

Preclinical Data

In Vitro Activity

AZD-8055 demonstrates potent inhibitory activity across a range of cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis and autophagy.[\[3\]](#)[\[8\]](#)

Table 1: In Vitro IC₅₀ Values of **AZD-8055**

Assay / Cell Line	IC ₅₀ (nM)	Notes	Source
Enzymatic Assay			
mTOR (truncated)	0.13 ± 0.05	Recombinant enzyme assay	[2]
mTOR (native, full-length)	0.8 ± 0.2	Extracted from HeLa cells	[1] [4]
Cell Proliferation Assay			
H838 (Lung)	20	[3] [9]	[3]
A549 (Lung)	50	[3] [9]	
U87-MG (Glioblastoma)	53	[3] [9]	
MDA-MB-468 (Breast)	0.8	Cell-based mTOR inhibition	
PPTP Panel (Pediatric)	24.7 (median)	[13]	

In Vivo Activity

Oral administration of **AZD-8055** leads to significant dose-dependent tumor growth inhibition in various xenograft models.[\[1\]](#) The compound is well-tolerated at effective doses.[\[1\]](#)

Table 2: In Vivo Efficacy of **AZD-8055** in Xenograft Models

Xenograft Model	Dosing Regimen	Tumor Growth Inhibition	Source
U87-MG (Glioblastoma)	2.5 mg/kg, twice daily	33%	[1] [2]
5 mg/kg, twice daily	48%	[1] [2]	
10 mg/kg, twice daily	77%	[1] [2]	
20 mg/kg, once daily	85%	[1]	
A549 (Lung)	2.5 mg/kg, twice daily	44%	[2]
5 mg/kg, twice daily	55%	[2]	
10 mg/kg, twice daily	93%	[2]	

Experimental Protocols

mTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the determination of **AZD-8055**'s IC₅₀ value against native mTOR.

Methodology:

- **Enzyme Preparation:** Native mTOR enzyme complexes are immunoprecipitated from HeLa cell lysates.
- **Reaction Setup:** The reaction is performed in a 96-well plate. Each well contains the immunoprecipitated mTOR enzyme.
- **Inhibitor Addition:** **AZD-8055** is serially diluted (e.g., 1 to 3000 nM) and pre-incubated with the enzyme for 10 minutes.[\[2\]](#)
- **Reaction Initiation:** The kinase reaction is initiated by adding a substrate (e.g., recombinant S6K1 or 4E-BP1) and varying concentrations of ATP (40–200 μmol/L).[\[2\]](#)
- **Incubation:** The plate is incubated at room temperature to allow for phosphorylation of the substrate.
- **Detection:** The level of substrate phosphorylation is quantified using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody in an ELISA format.

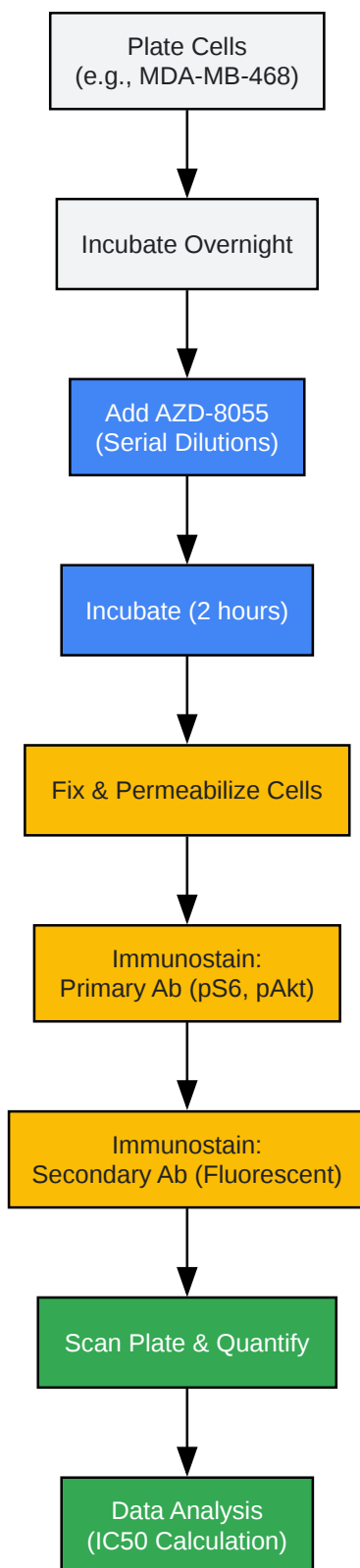
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of **AZD-8055**.

Cell-Based mTOR Activity Assay (High-Throughput)

This protocol measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.

Methodology:

- Cell Plating: MDA-MB-468 cells are plated in 96-well plates and allowed to adhere overnight.[\[2\]](#)[\[3\]](#)
- Compound Treatment: Cells are treated with increasing concentrations of **AZD-8055** (e.g., 0 to 1280 nM) for 2 hours.[\[2\]](#)[\[3\]](#)
- Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.
- Immunostaining: Cells are incubated with primary antibodies against phosphorylated S6 (pS6 at Ser235/236, for mTORC1) and phosphorylated Akt (pAkt at Ser473, for mTORC2).[\[2\]](#)[\[3\]](#)
- Secondary Antibody & Detection: After washing, cells are incubated with a fluorescently-labeled secondary antibody. The fluorescence intensity is measured using a laser-scanning cytometer (e.g., Acumen).[\[3\]](#)
- Data Analysis: The signal intensity for pS6 and pAkt is normalized to untreated controls to determine the concentration-dependent inhibition.



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Workflow for a cell-based mTOR inhibition assay.

In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in a mouse model.

Methodology:

- Cell Implantation: Tumor cells (e.g., 10^6 U87-MG cells) are injected subcutaneously into immunodeficient mice.[2]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.2 cm³).[2]
- Randomization: Mice are randomized into control and treatment groups.
- Drug Formulation & Administration: For in vivo studies, **AZD-8055** is often formulated in 30% (w/v) Captisol.[2] The compound is administered by oral gavage once or twice daily at specified doses (e.g., 2.5, 5, 10 mg/kg).[1][2]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- Pharmacodynamic Analysis (Optional): At specified time points after dosing, plasma and tumor samples can be collected to analyze the levels of pAkt and pS6 by immunoblotting to confirm target engagement.[2]
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Conclusion

AZD-8055 is a valuable research tool for investigating the mTOR signaling pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR activity compared to first-generation inhibitors. The potent in vitro and in vivo antitumor activity of **AZD-8055** underscores the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology. This guide provides core technical information to support further research and development efforts involving this compound.

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